molecular formula C12H9F2N3O2 B2356010 N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049524-10-8

N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2356010
CAS RN: 1049524-10-8
M. Wt: 265.22
InChI Key: FGJNPJMQUGERCG-UHFFFAOYSA-N
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Description

The compound “N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group attached to the ring. The 3,4-difluorophenyl group is a phenyl ring substituted with two fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the difluorophenyl and carboxamide groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluorophenyl group could introduce some degree of polarity to the molecule, and the carboxamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be determined by the structure of the compound and the functional groups it contains .

Scientific Research Applications

Inhibitory and Cytotoxic Activities

  • c-Met Kinase Inhibition and Antitumor Activities : A study by Liu et al. (2020) focused on the synthesis of novel 4-phenoxypyridine derivatives containing dihydropyridazine moieties, demonstrating moderate to good antitumor activities and significant c-Met kinase inhibition. This is relevant for potential cancer treatments.

Antimicrobial and Antifungal Applications

  • Antimicrobial Bioactivity : Research by Othman & Hussein (2020) involved synthesizing novel pyridazine derivatives, revealing notable antibacterial bioactivity against various bacterial strains and fungi. This highlights its potential in antimicrobial therapies.
  • Synthesis and Evaluation as Antifungal Agents : A study by El-Sehrawi et al. (2015) synthesized derivatives of 6-oxo-pyridine-3-carboxamide, discovering compounds with broad-spectrum antibacterial activity and effectiveness against Aspergillus fumigatus, comparable to traditional antifungal drugs.

Structural and Synthetic Studies

  • Structural Analyses and Synthetic Routes : The work of Maeba & Castle (1979) presented new synthetic routes to pyrrolopyridazines and pyridazinoxazines, providing valuable insights into the structural aspects of pyridazine derivatives.
  • Synthetic Approaches and Crystal Studies : Research by Sowmya et al. (2013) conducted solvent-free synthesis and crystal studies of difluorophenyl-pyridazinone derivatives, which can aid in understanding the molecular structure and potential applications in materials science.

Mechanism of Action

Target of Action

The primary target of N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the Dopamine D2 receptor . This receptor plays a crucial role in the brain’s reward system and is involved in mood, motivation, and the experience of pleasure.

Mode of Action

N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as an antagonist at the Dopamine D2 receptor . This means it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the downstream signaling pathways that are normally activated by dopamine.

Biochemical Pathways

As a dopamine d2 receptor antagonist, it likely impacts thedopaminergic pathways in the brain, which are involved in a variety of functions including movement, reward, and the regulation of mood .

Result of Action

The molecular and cellular effects of N-(3,4-difluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide’s action are likely related to its antagonistic effect on the Dopamine D2 receptor. By blocking this receptor, the compound may alter the balance of neurotransmitters in the brain, potentially leading to changes in mood, motivation, and other cognitive functions .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c1-17-11(18)5-4-10(16-17)12(19)15-7-2-3-8(13)9(14)6-7/h2-6H,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJNPJMQUGERCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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